REACTION_SMILES
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[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH3:20][C:21]([CH3:22])=[O:23].[c:1]1([PH:7]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)=[O:14])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([P:7]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)(=[O:14])[C:21]([CH3:20])([CH3:22])[OH:23])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[PH](c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)(O)P(=O)(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |